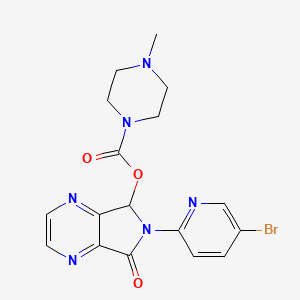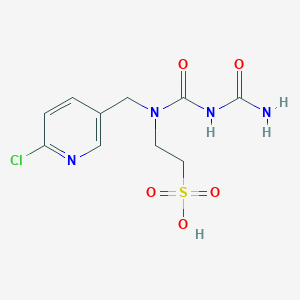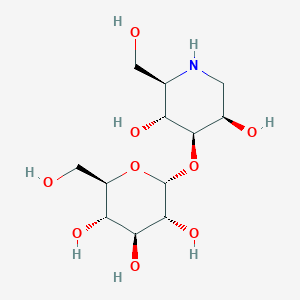
4-Chloropyridine-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridine-3,5-diol is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and hydroxyl groups at the 3- and 5-positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-3,5-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method is the chlorination of pyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chloropyridine is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Chloropyridine-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives of this compound .
科学研究应用
4-Chloropyridine-3,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloropyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, disrupting cellular processes, or interacting with nucleic acids .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 2-position.
3-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 3-position.
4-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 4-position but without hydroxyl groups.
Uniqueness
4-Chloropyridine-3,5-diol is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC 名称 |
4-chloropyridine-3,5-diol |
InChI |
InChI=1S/C5H4ClNO2/c6-5-3(8)1-7-2-4(5)9/h1-2,8-9H |
InChI 键 |
QEOPQNJEYTUDOI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)






![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)






